4-methyl-2-(4-nitrophenyl)quinazoline
Overview
Description
4-methyl-2-(4-nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position, making it a unique structure with potential pharmacological applications.
Preparation Methods
The synthesis of 4-methyl-2-(4-nitrophenyl)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-aminobenzonitrile with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired quinazoline derivative. The reaction typically requires refluxing in a suitable solvent like ethanol or toluene .
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions. Transition metal catalysts such as palladium or copper can facilitate the formation of the quinazoline core through C-H activation and cyclization reactions .
Chemical Reactions Analysis
4-methyl-2-(4-nitrophenyl)quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-2-(4-nitrophenyl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the quinazoline core can inhibit enzymes or receptors involved in disease pathways . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-methyl-2-(4-nitrophenyl)quinazoline can be compared with other quinazoline derivatives such as:
2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-methylquinazoline: Lacks the nitrophenyl group, affecting its interaction with biological targets.
2-(4-nitrophenyl)quinazoline: Similar structure but without the methyl group, which can influence its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOONHIXXJAABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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